

Spectroscopic and Synthetic Profile of Methyl 5-acetyl-2-bromobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 5-acetyl-2-bromobenzoate**

Cat. No.: **B595905**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **Methyl 5-acetyl-2-bromobenzoate**, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in public literature, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. Additionally, a plausible synthetic protocol for its preparation via Friedel-Crafts acylation is outlined, along with a workflow for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **Methyl 5-acetyl-2-bromobenzoate**. These predictions are derived from the analysis of similar molecular structures and established spectroscopic databases.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2-8.0	d	1H	Ar-H
~8.0-7.8	dd	1H	Ar-H
~7.7-7.5	d	1H	Ar-H
~3.9	s	3H	-OCH ₃
~2.6	s	3H	-C(O)CH ₃

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~196	C=O (acetyl)
~165	C=O (ester)
~140	Ar-C
~135	Ar-C
~132	Ar-C
~130	Ar-C
~128	Ar-C
~120	Ar-C
~53	-OCH ₃
~27	-C(O)CH ₃

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Weak	Aliphatic C-H Stretch
~1725	Strong	C=O Stretch (Ester)
~1685	Strong	C=O Stretch (Ketone)
~1600, 1475	Medium-Weak	Aromatic C=C Stretch
~1250	Strong	C-O Stretch (Ester)
~800-700	Strong	Ar-H Bending (out-of-plane)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
258/260	High	[M] ⁺ (Molecular ion with Br isotopes)
243/245	Medium	[M - CH ₃] ⁺
227/229	Medium	[M - OCH ₃] ⁺
215/217	Low	[M - C(O)CH ₃] ⁺
183	High	[M - Br] ⁺
43	High	[CH ₃ CO] ⁺

Experimental Protocols

A plausible and efficient method for the synthesis of **Methyl 5-acetyl-2-bromobenzoate** is the Friedel-Crafts acylation of Methyl 2-bromobenzoate.

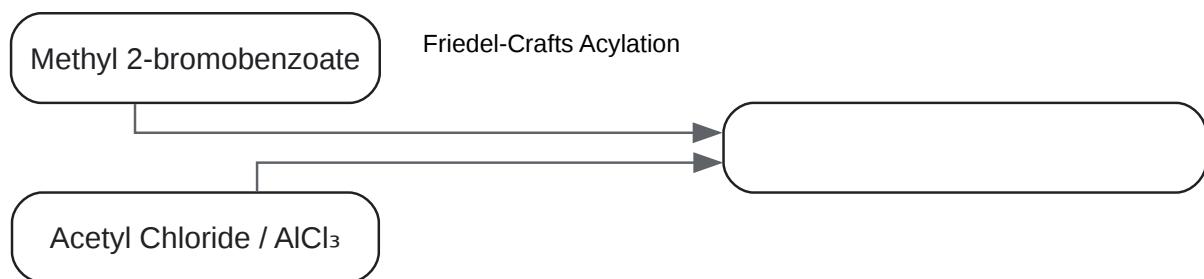
Synthesis of **Methyl 5-acetyl-2-bromobenzoate** via Friedel-Crafts Acylation

- Materials:

- Methyl 2-bromobenzoate
- Acetyl chloride or acetic anhydride
- Anhydrous aluminum chloride ($AlCl_3$)
- Dichloromethane (DCM) or another suitable inert solvent
- Hydrochloric acid (HCl), dilute aqueous solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

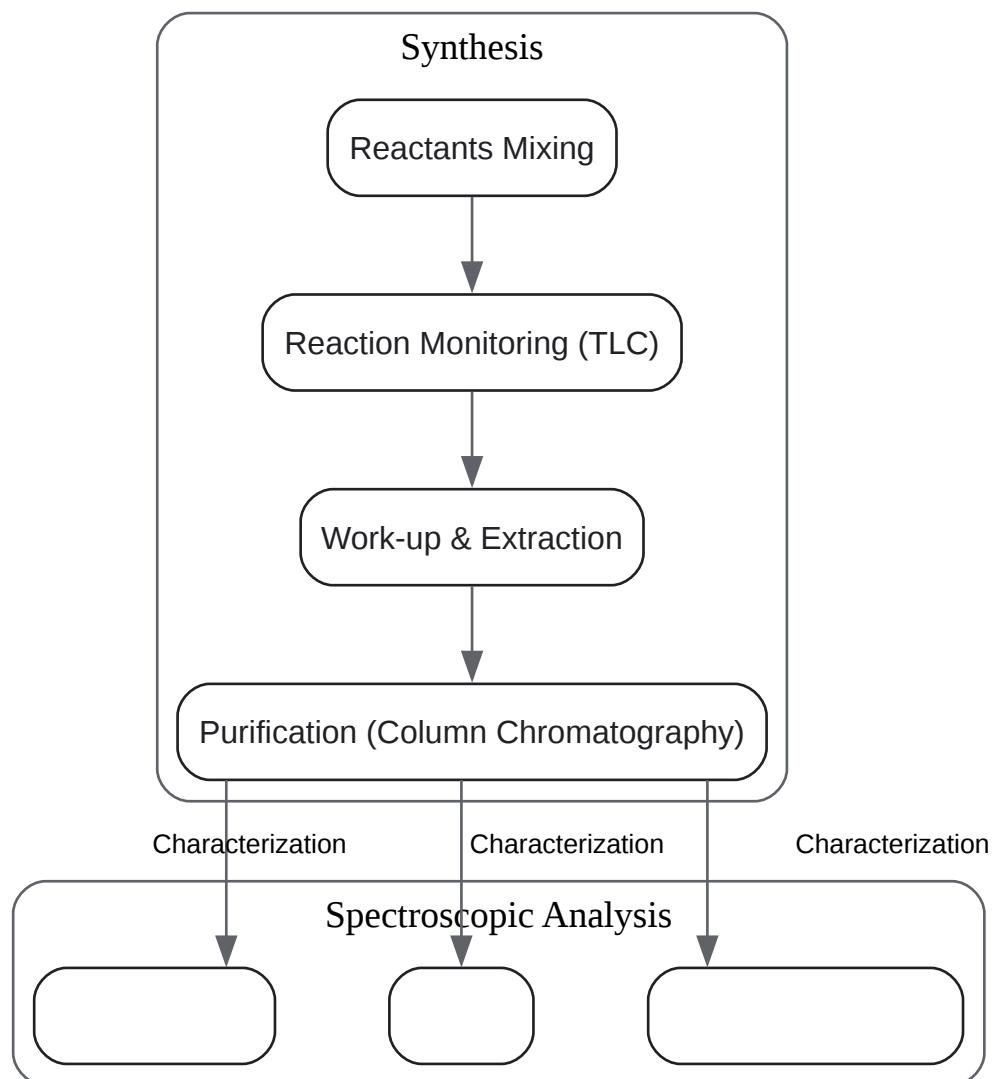
• Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add acetyl chloride (1.1 equivalents) to the suspension via the dropping funnel.
- Stir the mixture for 15-20 minutes at 0 °C.
- Add a solution of Methyl 2-bromobenzoate (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
- Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).


- Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **Methyl 5-acetyl-2-bromobenzoate**.

Spectroscopic Analysis Protocol

- ^1H and ^{13}C NMR Spectroscopy:
 - Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
 - Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
- FTIR Spectroscopy:
 - Obtain the infrared spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer, either as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
- Mass Spectrometry:
 - Acquire the mass spectrum using an electron ionization (EI) mass spectrometer to observe the molecular ion and characteristic fragmentation patterns.


Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general workflow for the synthesis and characterization of **Methyl 5-acetyl-2-bromobenzoate**.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **Methyl 5-acetyl-2-bromobenzoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Methyl 5-acetyl-2-bromobenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b595905#spectroscopic-data-of-methyl-5-acetyl-2-bromobenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com